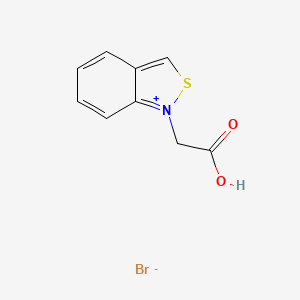
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts It is characterized by the presence of a carboxymethyl group attached to the benzothiazolium ring, with a bromide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide typically involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium ring to its corresponding benzothiazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the benzothiazolium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazolium compounds.
Applications De Recherche Scientifique
1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzothiazolium ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Carboxymethyl)pyridine-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium bromide
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium bromide
Comparison: 1-(Carboxymethyl)-2,1-benzothiazol-1-ium bromide is unique due to the presence of the benzothiazolium ring, which imparts distinct electronic and steric properties compared to the pyridine, morpholine, and pyrrolidine analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
50609-32-0 |
|---|---|
Formule moléculaire |
C9H8BrNO2S |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
2-(2,1-benzothiazol-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C9H7NO2S.BrH/c11-9(12)5-10-8-4-2-1-3-7(8)6-13-10;/h1-4,6H,5H2;1H |
Clé InChI |
GTXRRHTWGCMFFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CS[N+](=C2C=C1)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

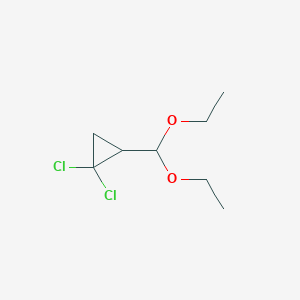


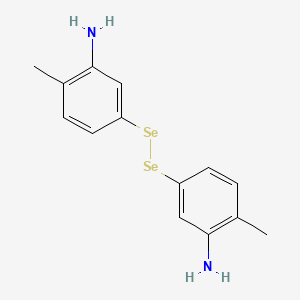
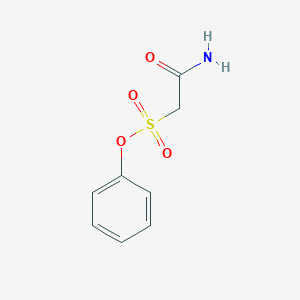
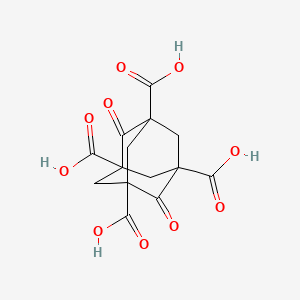
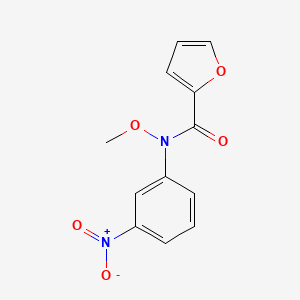

![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)

